molecular formula C7H15NO4 B14366268 1-(1-Ethoxyethoxy)-3-nitropropane CAS No. 94447-54-8

1-(1-Ethoxyethoxy)-3-nitropropane

Cat. No.: B14366268
CAS No.: 94447-54-8
M. Wt: 177.20 g/mol
InChI Key: DZEFPGGPXPLZEZ-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethoxy)-3-nitropropane is an organic compound with the molecular formula C7H15NO4. It is characterized by the presence of an ethoxyethoxy group and a nitro group attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(1-Ethoxyethoxy)-3-nitropropane typically involves the reaction of 3-nitropropane-1,2-diol with ethyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-Ethoxyethoxy)-3-nitropropane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield 3-nitropropane-1,2-diol and ethanol.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethoxyethoxy)-3-nitropropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitro group reduction and its effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Ethoxyethoxy)-3-nitropropane exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biochemical effects. The ethoxyethoxy group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

1-(1-Ethoxyethoxy)-3-nitropropane can be compared with other similar compounds such as:

    1-(1-Ethoxyethoxy)-3-methylpropane: Similar structure but with a methyl group instead of a nitro group.

    1-(1-Ethoxyethoxy)-4-vinylbenzene: Contains a benzene ring and a vinyl group, offering different reactivity and applications.

    1-(1-Ethoxyethoxy)-3-hexene: Features a hexene backbone, providing different chemical properties.

Properties

CAS No.

94447-54-8

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

1-(1-ethoxyethoxy)-3-nitropropane

InChI

InChI=1S/C7H15NO4/c1-3-11-7(2)12-6-4-5-8(9)10/h7H,3-6H2,1-2H3

InChI Key

DZEFPGGPXPLZEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCC[N+](=O)[O-]

Origin of Product

United States

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